3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid
Description
This compound features a propanoic acid backbone substituted with two distinct groups: a 3,5-bis(trifluoromethyl)benzenesulfonamido moiety and a 2-chlorophenyl group. Key structural attributes include:
- Sulfonamido functionality: Common in pharmaceuticals (e.g., sulfa drugs) for enzyme inhibition .
- Trifluoromethyl groups: Electron-withdrawing substituents that enhance lipophilicity and metabolic stability .
The molecular formula is inferred as C₁₅H₁₁ClF₆NO₄S, with a calculated molecular weight of ~450.5 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly for targets requiring hydrophobic interactions.
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF6NO4S/c18-13-4-2-1-3-12(13)14(8-15(26)27)25-30(28,29)11-6-9(16(19,20)21)5-10(7-11)17(22,23)24/h1-7,14,25H,8H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIANTSHVUUQFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its pharmacological potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₅H₁₄ClF₆N₁O₂S
- Molecular Weight: 393.79 g/mol
The presence of the trifluoromethyl groups enhances the compound's lipophilicity and electrophilicity, which are critical for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide functional group is known for its ability to form hydrogen bonds and engage in ionic interactions with proteins, which can modulate their activity. The trifluoromethyl groups contribute to the overall stability and reactivity of the molecule, allowing it to effectively inhibit specific enzymes or receptors involved in disease pathways.
Anticancer Properties
Recent studies have shown that compounds containing trifluoromethyl and sulfonamide groups exhibit significant anticancer activity. For example, in vitro assays demonstrated that derivatives of this compound could inhibit the growth of several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than those of traditional chemotherapeutics like Doxorubicin, indicating a promising therapeutic potential.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Studies revealed that it exhibits significant inhibitory effects against various bacterial strains, including E. coli and B. mycoides. The minimum inhibitory concentrations (MICs) were determined to be as low as 4.88 µg/mL for certain derivatives, showcasing its potential as an antibacterial agent.
Case Studies
- Study on Anticancer Activity : In a preclinical trial involving multiple cancer cell lines, compounds derived from the parent structure demonstrated superior efficacy compared to established drugs. The study highlighted the down-regulation of key oncogenes such as EGFR and KRAS in treated cells, suggesting a mechanism by which these compounds exert their effects .
- Antibacterial Efficacy : A comparative analysis of various sulfonamide derivatives indicated that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity due to increased lipophilicity and better membrane penetration capabilities .
Comparison with Similar Compounds
Structural and Functional Group Differences
Table 1: Key Structural Features of Comparable Propanoic Acid Derivatives
Key Observations :
- The target compound’s bis(trifluoromethyl) groups increase lipophilicity compared to 3-(phenylsulfonyl)propanoic acid, which lacks fluorine .
- Fluorinated derivatives from share metabolic stability but differ in functional groups (e.g., esters vs. sulfonamido) .
Chemical and Physical Properties
Table 2: Inferred Properties Based on Substituent Effects
Notes:
Q & A
Q. Conflicting bioassay results: How to determine if variations stem from compound purity or assay conditions?
- Methodological Answer :
- Purity Analysis : Use qNMR with CRM4601-b () as a certified standard.
- Assay Controls : Include positive controls (e.g., known kinase inhibitors) and validate cell lines via STR profiling.
Statistical tools (e.g., Grubbs’ test) can identify outliers in dose-response data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
